2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride, with the Chemical Abstracts Service number 76629-11-3, is a compound featuring an amino group and a chloropyridinyl moiety attached to a propanoic acid backbone. It is classified as an amino acid derivative and is primarily utilized in scientific research, particularly in medicinal chemistry and pharmacology.
The synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride typically involves several steps:
The synthesis may involve:
The molecular structure of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride can be represented as follows:
InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)6(10)3-8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H
.This structure indicates the presence of a chlorinated pyridine ring attached to the propanoic acid backbone through an amino linkage.
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific biological targets:
Research indicates that its effectiveness can vary depending on the biological context and target molecules involved .
Relevant data includes:
These properties make it suitable for various applications in research settings .
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride has several scientific uses:
Applications extend into industrial settings where it acts as an intermediate in agrochemical production and other chemical syntheses .
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2